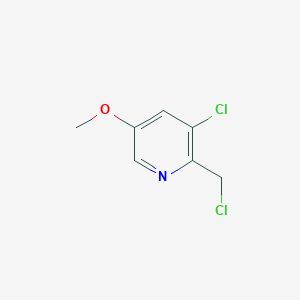
3-Chloro-2-(chloromethyl)-5-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(chloromethyl)-5-methoxypyridine: is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, one on the second carbon and another on the chloromethyl group attached to the second carbon, along with a methoxy group on the fifth carbon of the pyridine ring. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-5-methoxypyridine typically involves the chlorination of 2-(chloromethyl)-5-methoxypyridine. This can be achieved through the following steps:
Starting Material: 2-(chloromethyl)-5-methoxypyridine.
Chlorination: The starting material is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the third position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: 3-Chloro-2-(chloromethyl)-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of 3-chloro-2-(methyl)-5-methoxypyridine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
科学研究应用
Chemistry: 3-Chloro-2-(chloromethyl)-5-methoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of chlorinated pyridines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-Chloro-2-(chloromethyl)-5-methoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
Comparison: 3-Chloro-2-(chloromethyl)-5-methoxypyridine is unique due to the presence of the methoxy group at the fifth position, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The methoxy group can enhance the compound’s solubility and influence its interaction with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
3-chloro-2-(chloromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3 |
InChI 键 |
BFMLRGRTNQPDDO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(N=C1)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


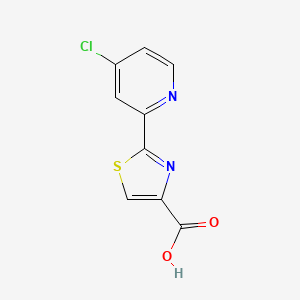
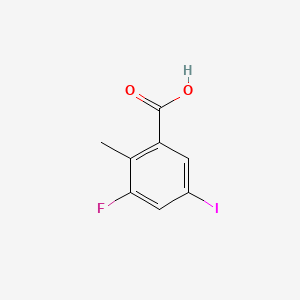
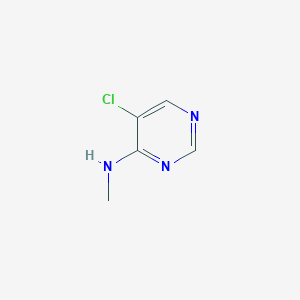
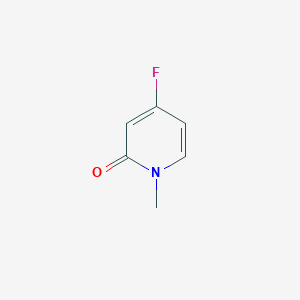
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
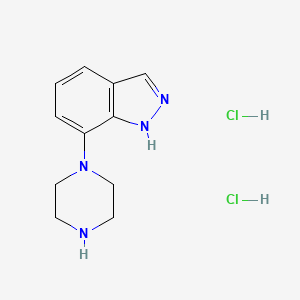
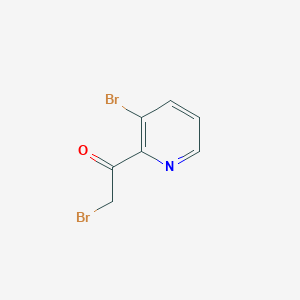
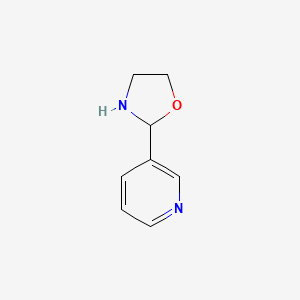
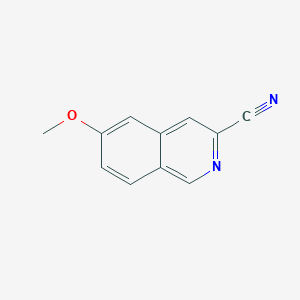
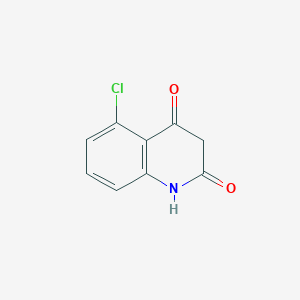
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
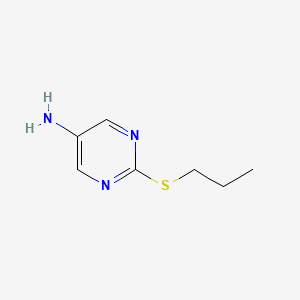
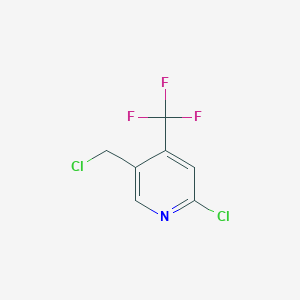
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
